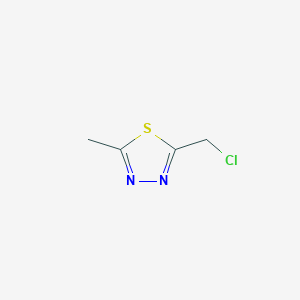

2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLZHRLGMVZPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574854 | |

| Record name | 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75341-23-0 | |

| Record name | 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of Thiosemicarbazides to Form 1,3,4-Thiadiazole Ring

The synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole typically starts from appropriate thiosemicarbazide precursors. These intermediates undergo cyclization reactions to form the thiadiazole ring system. The general approach involves:

- Starting Materials: Substituted thiosemicarbazides derived from methyl-substituted precursors.

- Cyclization Conditions: Treatment with reagents such as phosphoryl chloride or other dehydrating agents to induce ring closure.

- Outcome: Formation of 2-R-5-chloromethyl-1,3,4-thiadiazoles, where R can be a methyl group or other substituents.

Research indicates that heterocyclic thiosemicarbazides exhibit higher reactivity during cyclization compared to aromatic thiosemicarbazides, affecting the yield and purity of the chloromethyl derivatives.

Chloromethylation via Ring Closure Reaction

The chloromethyl group at the 5-position is introduced during the ring closure step, which is crucial for obtaining this compound. The process involves:

- Reaction Conditions: Refluxing the thiosemicarbazide intermediate under acidic or dehydrating conditions.

- Mechanism: The chloromethyl group is typically introduced through a substitution or ring closure reaction involving chlorinated reagents.

- Yields: The yields vary depending on the nature of the substituent R and reaction conditions, with heterocyclic derivatives showing higher reactivity and better yields.

Synthesis via Sommelet Reaction Intermediates

Although the Sommelet reaction is more commonly applied to convert chloromethyl groups into formyl groups, the preparation of the chloromethyl intermediate is a prerequisite. The process includes:

- Formation of Hexamethylenetetramine Salts: Refluxing 2-R-5-chloromethyl-1,3,4-thiadiazole derivatives with hexamethylenetetramine in chloroform to form quaternary ammonium salts.

- Hydrolysis: Subsequent hydrolysis under acidic conditions converts the chloromethyl group into aldehydes, but the initial chloromethyl compound must be synthesized beforehand.

Nucleophilic Substitution Route for Chloromethylated Thiadiazole Derivatives

In some synthetic schemes, this compound derivatives are prepared via nucleophilic substitution reactions involving chloromethylated benzimidazole or other heterocyclic precursors:

- Starting Materials: 5-substituted-2-(chloromethyl)-1H-benzimidazole derivatives.

- Reaction: Nucleophilic substitution with thiadiazole-2-thiol or related nucleophiles to introduce the thiadiazole moiety.

- Yields: High yields (around 85%) have been reported for such substitution reactions, indicating an efficient route to chloromethylated thiadiazole derivatives.

Summary Table of Preparation Methods

Detailed Research Findings

Reactivity and Yield Influences: The reactivity of the thiosemicarbazide intermediates significantly affects the yield of chloromethylated thiadiazoles. Heterocyclic substituents enhance reactivity and yield compared to aromatic substituents, likely due to electronic effects influencing cyclization efficiency.

Purification Challenges: The hexamethylenetetramine salts formed as intermediates in the Sommelet reaction are difficult to purify, requiring careful recrystallization and filtration steps.

Spectroscopic Characterization: The prepared this compound and related derivatives are characterized by IR bands corresponding to C–Cl stretching (~690 cm^-1), C=N (~1625 cm^-1), and C–S–C (~683 cm^-1) groups, confirming the structure.

Comparative Synthetic Approaches: Studies comparing 1,3,4-thiadiazole and related 1,3,4-oxadiazole derivatives highlight that thiadiazoles are often synthesized via cyclization of thiosemicarbazides and chloromethylation, while oxadiazoles follow different pathways. This underscores the specificity of the chloromethylation step in thiadiazole chemistry.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to prevent over-oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.

Oxidation Products: Sulfoxides and sulfones are common oxidation products.

Reduction Products: Thiols and thioethers are typical reduction products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole exhibit significant anticancer properties. Studies have shown that these compounds can induce cytotoxic effects against various cancer cell lines. For instance, a study evaluated several derivatives for their growth inhibitory activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results demonstrated that modifications to the thiadiazole ring enhanced cytotoxicity while maintaining low toxicity in normal cells .

Mechanism of Action

The anticancer efficacy is attributed to the compound's ability to interfere with cellular processes, including cell cycle arrest and apoptosis induction. Molecular docking studies have suggested interactions with key proteins involved in cancer progression, making these derivatives potential candidates for further pharmacological development .

Antimicrobial and Antifungal Properties

Broad-Spectrum Activity

The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against various pathogens, demonstrating effectiveness against bacteria and fungi. For example, certain derivatives exhibited antifungal activity against plant pathogens such as Rhizoctonia solani and Trichoderma sp., indicating potential applications in agriculture as biopesticides .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it suitable for the synthesis of novel pesticides. Its ability to inhibit fungal growth can help in the development of new agricultural chemicals aimed at enhancing crop protection and yield .

Material Science Applications

Corrosion Inhibition

Recent studies suggest that this compound can act as a corrosion inhibitor for metals such as copper-nickel alloys in marine environments. The mechanism involves the formation of a protective layer on the metal surface, thereby reducing corrosion rates significantly .

Case Study 1: Anticancer Screening

A systematic study synthesized various derivatives of this compound and screened them for anticancer activity using MTT assays. The findings indicated that certain modifications led to enhanced cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells .

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal properties, derivatives were tested against specific fungal strains. The results highlighted significant antifungal activity, suggesting their potential use in developing new agricultural fungicides .

Research Findings Summary Table

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The thiadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-((2-Chloroethyl)thio)-5-methyl-1,3,4-thiadiazole

- Structure : Features a thioether-linked chloroethyl chain instead of a direct chloromethyl substitution.

- Synthesis : Prepared from 2-mercapto-5-methyl-1,3,4-thiadiazole and 1,2-dichloroethane in dichloroethane (DCE) with triethylamine. Achieves 98% yield under mild conditions (room temperature, 48 hours) .

- Reactivity : The chloroethyl group undergoes alkylation but requires careful temperature control to avoid HCl elimination. Less reactive than the chloromethyl analogue due to the longer carbon chain .

- Applications : Used to synthesize coumarin derivatives for photochemical studies .

Ethyl 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetate

- Structure : Contains a thioether-linked acetate ester group.

- Synthesis : Reacts 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate under reflux with K₂CO₃ .

- Reactivity : The ester group enables further functionalization (e.g., hydrazide formation). Less electrophilic than chloromethyl derivatives, favoring nucleophilic acyl substitution over alkylation .

- Applications : Intermediate for antiproliferative agents and heterocyclic hydrazide derivatives .

2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

- Structure: Substituted with an amino group and a 4-chlorophenyl ring.

- Electronic Effects : The electron-withdrawing chlorophenyl group enhances aromatic stability but reduces reactivity compared to chloromethyl-substituted analogues .

2-(5-Methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole

- Structure : Bis-thiadiazole linked by a thioether bridge.

- Synthesis : Mn(II)-catalyzed coupling of 5-methyl-1,3,4-thiadiazole-2-thiol derivatives .

- Reactivity : The sulfur bridge enhances metal-binding capacity, making it suitable for ligand design in coordination chemistry .

- Applications : Used in synthesizing mixed pyridyl/thiadiazolyl ligands for catalytic systems .

Comparative Data Table

Key Research Findings

Reactivity Hierarchy : Chloromethyl-substituted thiadiazoles exhibit higher alkylation activity than thioether or ester derivatives due to the superior leaving-group ability of Cl⁻ .

Thermal Stability : Chloromethyl derivatives decompose upon heating, necessitating mild synthetic conditions, whereas phenyl-substituted analogues are more thermally robust .

Biological Activity: Thiadiazoles with chloromethyl groups (e.g., compound 6cf in ) show antiproliferative activity comparable to 5-fluorouracil, while amino-thiadiazoles are prioritized in corrosion inhibition .

Ligand Design : Sulfur-bridged bis-thiadiazoles form stable complexes with transition metals, enabling applications in catalysis and materials science .

Biologische Aktivität

2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : C4H6ClN3S

- Molecular Weight : 161.62 g/mol

Synthesis

The synthesis of this compound typically involves the chloromethylation of 5-methyl-1,3,4-thiadiazole using chloromethyl methyl ether or similar reagents. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiadiazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| HeLa (Cervical) | 15.0 | |

| MCF-7 (Breast) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in treated cells. For instance, a study reported that derivatives of this compound could inhibit the proliferation of MCF-7 cells through G2/M phase arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been tested against various bacterial strains with promising results.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32.6 |

| Escherichia coli | 47.5 |

| Bacillus cereus | 25.0 |

These findings suggest that the compound may serve as a scaffold for developing new antibiotics .

Case Studies

- Study on Anticancer Activity : A recent investigation evaluated the effects of various thiadiazole derivatives on human cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity against A549 and HeLa cells, with mechanisms involving apoptosis induction .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiadiazole derivatives against resistant bacterial strains. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting their potential use in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole derivatives?

- Methodological Answer : The synthesis of thiadiazole derivatives often involves cross-coupling reactions. For example, using substituted iodobenzene and 5-methyl-1,3,4-thiadiazole-2-thiol as precursors, CuI as a catalyst, and 2-picolinic acid as a ligand in dimethyl sulfoxide (DMSO) at 70–80°C for 24–36 hours yields high-purity products. Structural confirmation is achieved via -NMR, -NMR, IR, and mass spectrometry .

Q. How can spectroscopic techniques verify the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substituent positions. For instance, -NMR can identify methyl and chloromethyl protons (δ ~2.5 ppm for CH, δ ~4.5 ppm for CHCl). IR spectroscopy detects C-Cl stretching (~650 cm) and thiadiazole ring vibrations (~1500 cm). Mass spectrometry confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling chloromethyl-containing thiadiazoles?

- Methodological Answer : Due to the reactive chloromethyl group, use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact. Storage should be in airtight containers under inert gas (e.g., N) to prevent hydrolysis. Spills require neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do substituents influence the fluorescence properties of this compound derivatives?

- Methodological Answer : Conjugated double bonds or electron-donating groups (e.g., -OCH) enhance fluorescence intensity and red-shift emission peaks. For example, styryl-substituted derivatives exhibit a 26–28 nm red shift in emission (390–550 nm) compared to non-conjugated analogs. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes and quantum yields .

Q. What catalytic systems are effective for synthesizing thiadiazole derivatives, and how do they compare?

- Methodological Answer : Mn(II) catalysts enable C-S bond formation in thiadiazole-triazole hybrids, while Cu(I)/ligand systems (e.g., CuI/2-picolinic acid) are optimal for Ullmann-type couplings. Comparative studies should assess yield, reaction time, and byproduct formation. For example, CuI achieves >80% yield in DMSO, whereas Pd-based catalysts may suffer from sensitivity to sulfur-containing ligands .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking predicts binding affinities to target proteins (e.g., enzymes or lipid bilayers). For instance, docking studies with phospholipids like DPPC reveal membrane interaction mechanisms, validated via fluorescence quenching assays .

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar thiadiazole derivatives?

- Methodological Answer : X-ray crystallography provides definitive structural resolution. For ambiguous NMR signals, 2D-COSY or HSQC experiments clarify coupling patterns. Conflicting fluorescence data (e.g., peak shifts) require solvent polarity tests and aggregation-induced emission (AIE) studies to rule out environmental effects .

Q. What experimental designs are suitable for studying thiadiazole-lipid interactions?

- Methodological Answer : Langmuir-Blodgett troughs measure surface pressure-area isotherms to assess lipid monolayer penetration. Fluorescence anisotropy and Förster resonance energy transfer (FRET) quantify membrane fluidity changes. For example, DPPC liposomes incubated with thiadiazole derivatives show altered phase transition temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.